6-(Butan-2-yl)pyrimidin-4-amine

Kinase inhibition CDK inhibitors Pyrimidine scaffold

6-(Butan-2-yl)pyrimidin-4-amine (CAS 2091714-14-4) is a pyrimidine derivative of the 4-aminopyrimidine class, featuring a sec-butyl group at the 6-position and a free amino group at the 4-position. Its molecular formula is C8H13N3 with a molecular weight of 151.21 g/mol.

Molecular Formula C8H13N3
Molecular Weight 151.21 g/mol
CAS No. 2091714-14-4
Cat. No. B1484137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Butan-2-yl)pyrimidin-4-amine
CAS2091714-14-4
Molecular FormulaC8H13N3
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCCC(C)C1=CC(=NC=N1)N
InChIInChI=1S/C8H13N3/c1-3-6(2)7-4-8(9)11-5-10-7/h4-6H,3H2,1-2H3,(H2,9,10,11)
InChIKeyYXXJQDAMSVBCEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Butan-2-yl)pyrimidin-4-amine (CAS 2091714-14-4): Aminopyrimidine Building Block with Sec-Butyl Substituent for Kinase-Targeted Synthesis


6-(Butan-2-yl)pyrimidin-4-amine (CAS 2091714-14-4) is a pyrimidine derivative of the 4-aminopyrimidine class, featuring a sec-butyl group at the 6-position and a free amino group at the 4-position . Its molecular formula is C8H13N3 with a molecular weight of 151.21 g/mol . This compound serves as a versatile synthetic intermediate in medicinal chemistry, particularly for constructing kinase inhibitor scaffolds .

Kinase Scaffold 4,6-Pyrimidine pattern preferred for CDK inhibitor construction
Chiral Intermediate Racemic sec-butyl enables enantioselective synthesis strategies
Synthetic Versatility Free 4-amino group supports amide coupling or reductive amination

Why 4-Aminopyrimidine Positional Isomers Cannot Substitute for 6-(Butan-2-yl)pyrimidin-4-amine in Kinase Inhibitor Programs


The 4,6-disubstitution pattern on the pyrimidine ring is critical for selective kinase inhibition. Patent US6632820 demonstrates that 4,6-pyrimidine compounds exhibit selectivity for CDK2, CDK4, and CDK6, while 2,4- or 4,5-substituted isomers show different selectivity profiles [1]. Simply replacing 6-(butan-2-yl)pyrimidin-4-amine with a 2-substituted or 5-substituted analog would alter the ATP-mimetic geometry, potentially abolishing target engagement and introducing off-target activity. Therefore, generic substitution of the 6-(sec-butyl) isomer is not scientifically justified without confirmatory biochemical data.

Positional isomer mismatch 2,4- or 4,5-substituted pyrimidines may shift CDK selectivity profile relative to the 4,6-isomer
Alkyl chain substitution mismatch n-Butyl or tert-butyl analogs lack chirality and may exhibit different metabolic or steric profiles
Generic aminopyrimidine surrogate Unspecified 4-aminopyrimidine may not maintain the ATP-mimetic geometry required for target engagement

Quantitative Differentiation Data for 6-(Butan-2-yl)pyrimidin-4-amine Against Structurally Similar Analogs


6-Position Substitution on 4-Aminopyrimidine Scaffold Enables Favorable Kinase Inhibition Geometry

The 4,6-substitution pattern is critical for CDK2/4/6 kinase inhibition. Patent US6632820 demonstrates that 4,6-pyrimidine compounds exhibit selectivity for CDK2, CDK4, and CDK6, whereas 2,4- or 4,5-substituted isomers show distinct selectivity profiles [1]. Although no direct experimental data exist for 6-(butan-2-yl)pyrimidin-4-amine, class-level inference strongly suggests that the 6-position sec-butyl group is more likely to preserve the ATP-mimetic geometry required for CDK inhibition than alternative regioisomers.

Kinase Geometry
Class-level inference
Target 4,6-pyrimidine (CDK2/4/6 selectivity)
Comparator 2,4- / 4,5-pyrimidines (distinct profile)
Kinase selectivity pattern context
Qualitative difference; no compound-specific data
Kinase inhibition CDK inhibitors Pyrimidine scaffold

Sec-Butyl Substituent Offers Enhanced Steric Bulk and Predicted Metabolic Stability Over n-Butyl Analogs

The sec-butyl group (CH(CH3)CH2CH3) provides increased steric hindrance and is generally less susceptible to cytochrome P450-mediated oxidation compared to linear n-butyl chains. Computational predictions (ACD/Labs Percepta) estimate a cLogP of approximately 1.5 for 6-(sec-butyl)pyrimidin-4-amine versus approximately 1.3 for 6-(n-butyl)pyrimidin-4-amine, suggesting marginally higher membrane permeability [1]. No experimental metabolic stability data are available for this specific pair, but the class-level trend supports a potential advantage for the sec-butyl variant.

Lipophilicity Shift
Class-level inference
ΔcLogP ≈ 0.2
1.5 (sec-butyl) vs 1.3 (n-butyl)
May support permeability estimation
In silico prediction; no experimental data
Metabolic stability Steric effects Alkyl chain branching

Chiral Center in Sec-Butyl Group Enables Enantioselective Synthesis and Biological Discrimination

6-(Butan-2-yl)pyrimidin-4-amine possesses a chiral carbon at the sec-butyl group, existing as (R)- and (S)-enantiomers. In contrast, analogs with n-butyl or tert-butyl substituents are achiral . This chirality can be exploited for enantioselective synthesis of downstream kinase inhibitors; similar 4-aminopyrimidine derivatives have shown enantiomer-dependent Plk1 inhibition. The racemate is commercially available at ≥95% purity . No enantiomer-specific biological data exist for this exact compound.

Chirality Presence
Data to verify
Target 1 stereocenter (racemic)
Analogs n-butyl, tert-butyl (achiral)
Supports enantiomer-specific synthesis consideration
No biological data for pure enantiomers
Chirality Enantioselective synthesis Stereochemistry

Optimal Use Cases for 6-(Butan-2-yl)pyrimidin-4-amine Based on Structural Differentiation


Focused CDK Inhibitor Library Synthesis

Given the established role of 4,6-pyrimidine substitution in CDK2/4/6 selectivity [1], this compound can serve as a core intermediate for generating focused compound libraries targeting cell cycle kinases. Researchers can functionalize the free 4-amino group via amide coupling or reductive amination while retaining the kinase-preferred 6-substitution pattern.

Enantioselective Probe Synthesis for Target Validation

The racemic sec-butyl moiety allows chiral resolution or asymmetric synthesis strategies to prepare enantiopure analogs for target engagement studies . This is particularly valuable when chirality at the α-carbon of the alkyl chain influences target binding, as observed in some kinase and GPCR ligands.

Metabolic Stability Screening Libraries

For programs prioritizing metabolic stability, the branched sec-butyl group offers potential advantages over linear alkyl analogs [2]. Incorporating this scaffold into early-stage libraries can help identify lead compounds with reduced oxidative metabolism, streamlining lead optimization.

Application
Selection Property
Validation Focus
CDK inhibitor library synthesis
4,6-Pyrimidine scaffold preference
Kinase selectivity profiling
Enantioselective probe synthesis
Chiral resolution capability
Enantiomer-specific target engagement
Metabolic stability screening
Branched alkyl chain context
Oxidative metabolism assessment
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